N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide
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Overview
Description
N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide typically involves multiple steps:
Formation of the Benzoxadiazole Core: The initial step involves the synthesis of 7-chloro-4-nitro-2,1,3-benzoxadiazole. This can be achieved through the nitration of 4-chloro-2-aminophenol followed by cyclization.
Amination: The benzoxadiazole core is then reacted with an appropriate amine to introduce the amino group at the 5-position.
Sulfonylation: The final step involves the reaction of the amino-substituted benzoxadiazole with sulfonyl chloride to form the sulfonylacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The chloro group in the benzoxadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Sulfonylation: The amino group can react with sulfonyl chlorides to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.
Sulfonylation: Sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Nucleophilic Substitution: Various substituted benzoxadiazole derivatives.
Reduction: Amino-substituted benzoxadiazole.
Sulfonylation: Sulfonamide derivatives.
Scientific Research Applications
N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide has several applications in scientific research:
Fluorescent Labeling: The benzoxadiazole core is known for its fluorescent properties, making it useful in labeling biomolecules for imaging and detection.
Biological Studies: It can be used to study enzyme activities, protein interactions, and cellular processes due to its ability to form fluorescent derivatives.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Industrial Applications: It can be used in the synthesis of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide involves its interaction with specific molecular targets. The nitro and chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the inhibition or activation of enzymes, modulation of protein functions, and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but lacks the sulfonylacetamide group.
4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Contains a piperazine ring instead of the sulfonylacetamide group.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Substitutes the chloro group with a fluoro group.
Uniqueness
N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide is unique due to the presence of both the sulfonylacetamide and benzoxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O6S/c1-7(21)19-27(24,25)9-4-2-8(3-5-9)16-11-6-10(15)12-13(18-26-17-12)14(11)20(22)23/h2-6,16H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFVXNDNYORSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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